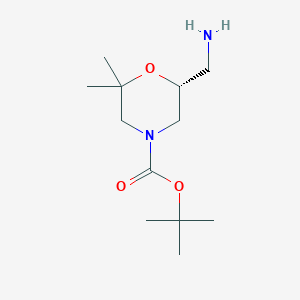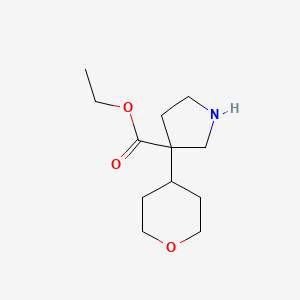![molecular formula C15H13N3O2S B2850361 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone CAS No. 477852-90-7](/img/structure/B2850361.png)
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone (BMP) is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases and conditions. The compound is a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, which is different from other NSAIDs. BMP has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied in preclinical and clinical trials for the treatment of various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is not completely understood. It is believed that 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to reduced production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to have a variety of biochemical and physiological effects. In preclinical studies, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has also been found to have antiviral activity against a variety of viruses, including HIV. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone in laboratory experiments include its availability and its ability to inhibit the activity of certain enzymes, such as COX-2. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone in laboratory experiments. 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is not very soluble in water and may need to be dissolved in organic solvents for certain experiments. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a relatively new compound and its effects on humans are not yet fully understood.
Direcciones Futuras
The potential therapeutic applications of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone are still being explored. Further studies are needed to determine the optimal dosage and administration of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone for the treatment of various diseases and conditions. In addition, further research is needed to determine the long-term effects of 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone on humans. Other potential future directions for research on 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone include exploring its potential as an adjuvant therapy for cancer, investigating its potential as an antiviral agent, and studying its potential as an anti-inflammatory agent.
Métodos De Síntesis
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is synthesized via a multi-step process involving the synthesis of the oxadiazolone intermediate. The synthesis of the oxadiazolone intermediate is accomplished through the reaction of 5-bromo-1,3,4-oxadiazole and 1-benzyl-2(1H)-pyridinone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The oxadiazolone intermediate is then reacted with methylsulfanyl chloride in the presence of a base, such as sodium hydroxide, to form 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone. The reaction is carried out in an aqueous solution at room temperature.
Aplicaciones Científicas De Investigación
1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been studied for its potential therapeutic applications in a variety of diseases and conditions. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. The compound has also been studied for its potential antiviral activity against a variety of viruses, including HIV.
Propiedades
IUPAC Name |
1-benzyl-5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-17-16-14(20-15)12-7-8-13(19)18(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRSBKFTJSCGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2850279.png)
![(4-Morpholin-4-ylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2850283.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2850284.png)
![N-[2-(4-Cyclopropylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2850286.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2850287.png)

![N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide](/img/structure/B2850291.png)
![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850292.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide](/img/structure/B2850293.png)

![3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2850297.png)
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2850298.png)

![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)